molecular formula C19H18N4O2S B4358961 N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

Cat. No.: B4358961
M. Wt: 366.4 g/mol
InChI Key: DFYMYYJTQNWUSF-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a pyrazole ring and a dibenzofuran moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxydibenzo[b,d]furan-3-yl)thiourea typically involves the reaction of 1,3-dimethyl-4-aminopyrazole with 2-methoxydibenzo[b,d]furan-3-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxydibenzo[b,d]furan-3-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole and dibenzofuran rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for diseases due to its unique structural features.

    Industry: As an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxydibenzo[b,d]furan-3-yl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and dibenzofuran moieties could play a role in binding to these targets, while the thiourea group might be involved in covalent interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxyphenyl)thiourea
  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-chlorodibenzo[b,d]furan-3-yl)thiourea

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is unique due to the presence of both the pyrazole and dibenzofuran rings, which may confer distinct chemical reactivity and biological activity compared to other thioureas. The methoxy group on the dibenzofuran ring can also influence its electronic properties and interactions with molecular targets.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-(2-methoxydibenzofuran-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-11-15(10-23(2)22-11)21-19(26)20-14-9-17-13(8-18(14)24-3)12-6-4-5-7-16(12)25-17/h4-10H,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYMYYJTQNWUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
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N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
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N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
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N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
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N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
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N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

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